(R)-7-Bromo-6-fluorochroman-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-7-Bromo-6-fluorochroman-4-amine is a chemical compound that belongs to the class of chroman derivatives. Chroman derivatives are known for their diverse biological activities and potential therapeutic applications. This compound, characterized by the presence of bromine and fluorine atoms on the chroman ring, has garnered interest in various fields of scientific research due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-7-Bromo-6-fluorochroman-4-amine typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a chroman precursor, followed by amination. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of ®-7-Bromo-6-fluorochroman-4-amine may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Safety measures are also crucial due to the handling of hazardous reagents.
Types of Reactions:
Oxidation: ®-7-Bromo-6-fluorochroman-4-amine can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into different reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where the bromine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogen exchange reactions may involve reagents like sodium iodide (NaI) in acetone.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives with altered electronic properties.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, ®-7-Bromo-6-fluorochroman-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Biologically, this compound is studied for its potential as a pharmacological agent. Researchers investigate its interactions with various biological targets to understand its therapeutic potential.
Medicine: In medicine, ®-7-Bromo-6-fluorochroman-4-amine is explored for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for treating certain diseases.
Industry: Industrially, the compound is used in the development of specialty chemicals and materials. Its unique properties can enhance the performance of products in various applications.
Mecanismo De Acción
The mechanism of action of ®-7-Bromo-6-fluorochroman-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
7-Bromo-6-fluorochroman-4-amine: Lacks the ®-configuration, which may affect its biological activity.
7-Bromo-6-chlorochroman-4-amine: Substitution of fluorine with chlorine can lead to different chemical and biological properties.
7-Bromo-6-methylchroman-4-amine:
Uniqueness: ®-7-Bromo-6-fluorochroman-4-amine is unique due to its specific stereochemistry and the presence of both bromine and fluorine atoms. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific research applications.
Propiedades
Fórmula molecular |
C9H9BrFNO |
---|---|
Peso molecular |
246.08 g/mol |
Nombre IUPAC |
(4R)-7-bromo-6-fluoro-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C9H9BrFNO/c10-6-4-9-5(3-7(6)11)8(12)1-2-13-9/h3-4,8H,1-2,12H2/t8-/m1/s1 |
Clave InChI |
MALSOHSOKXUZTJ-MRVPVSSYSA-N |
SMILES isomérico |
C1COC2=CC(=C(C=C2[C@@H]1N)F)Br |
SMILES canónico |
C1COC2=CC(=C(C=C2C1N)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.